molecular formula C11H10FNO2 B12279619 Oxazole,2-(4-fluorophenyl)-4,5-dimethyl-,3-oxide

Oxazole,2-(4-fluorophenyl)-4,5-dimethyl-,3-oxide

Cat. No.: B12279619
M. Wt: 207.20 g/mol
InChI Key: QOEPRKKRNGIJJQ-UHFFFAOYSA-N
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Description

Oxazole,2-(4-fluorophenyl)-4,5-dimethyl-,3-oxide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a five-membered ring containing both oxygen and nitrogen atoms, which contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole,2-(4-fluorophenyl)-4,5-dimethyl-,3-oxide typically involves the reaction of 2-chloro-N-(4-fluorophenyl)acetamide with urea in the presence of ethanol. The mixture is irradiated under microwave conditions to produce the desired oxazole derivative . Another method involves the condensation of aniline derivatives with chloroacetyl chloride, followed by reaction with urea or thiourea under microwave irradiation .

Industrial Production Methods

Industrial production of oxazole derivatives often employs similar synthetic routes but on a larger scale. The use of microwave irradiation is particularly advantageous due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Oxazole,2-(4-fluorophenyl)-4,5-dimethyl-,3-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles, oxazole N-oxides, and reduced oxazole derivatives .

Scientific Research Applications

Oxazole,2-(4-fluorophenyl)-4,5-dimethyl-,3-oxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Oxazole,2-(4-fluorophenyl)-4,5-dimethyl-,3-oxide involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

Oxazole,2-(4-fluorophenyl)-4,5-dimethyl-,3-oxide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other oxazole derivatives. Its fluorophenyl and dimethyl groups contribute to its enhanced antimicrobial and anticancer properties .

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

2-(4-fluorophenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium

InChI

InChI=1S/C11H10FNO2/c1-7-8(2)15-11(13(7)14)9-3-5-10(12)6-4-9/h3-6H,1-2H3

InChI Key

QOEPRKKRNGIJJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=[N+]1[O-])C2=CC=C(C=C2)F)C

Origin of Product

United States

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